Bienvenue dans la boutique en ligne BenchChem!

1-(3-Bromopropyl)-3-(4-methylpyrimidin-2-yl)urea

Synthetic Chemistry Reaction Kinetics Intermediate Reactivity

1-(3-Bromopropyl)-3-(4-methylpyrimidin-2-yl)urea (CAS 2098025-96-6) is a strategic urea derivative for kinase inhibitor R&D. The 4-methylpyrimidin-2-yl urea pharmacophore targets kinase hinge regions, while the bromopropyl handle enables efficient nucleophilic substitution for rapid library diversification—superior to chloro analogs. With a low MW of 273.13 g/mol, it is an ideal fragment for lead discovery and fragment-based screening. Also applicable as a key intermediate for novel AHAS herbicide chemotypes. Procure with confidence for reproducible SAR studies and patentable agrochemical development.

Molecular Formula C9H13BrN4O
Molecular Weight 273.13 g/mol
CAS No. 2098025-96-6
Cat. No. B1489995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-3-(4-methylpyrimidin-2-yl)urea
CAS2098025-96-6
Molecular FormulaC9H13BrN4O
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)NC(=O)NCCCBr
InChIInChI=1S/C9H13BrN4O/c1-7-3-6-11-8(13-7)14-9(15)12-5-2-4-10/h3,6H,2,4-5H2,1H3,(H2,11,12,13,14,15)
InChIKeyINXFEKJWAPNERY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromopropyl)-3-(4-methylpyrimidin-2-yl)urea (CAS 2098025-96-6): A Specialized Intermediate for Targeted Synthesis


1-(3-Bromopropyl)-3-(4-methylpyrimidin-2-yl)urea (CAS 2098025-96-6) is a synthetic urea derivative with the molecular formula C9H13BrN4O and a molecular weight of 273.13 g/mol . It is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, featuring a brominated propyl group and a 4-methylpyrimidine ring, which are valuable for constructing biologically active compounds, including potential kinase inhibitors [1].

Why 1-(3-Bromopropyl)-3-(4-methylpyrimidin-2-yl)urea Cannot Be Replaced by Simple Analogs


The specific combination of a 3-bromopropyl chain and a 4-methylpyrimidin-2-yl group on the urea core dictates reactivity and interaction potential that is not replicated by analogs with different halogens or heterocycles. The bromine atom is a superior leaving group compared to chlorine, enabling more efficient nucleophilic substitution reactions essential for downstream derivatization . Furthermore, the 4-methylpyrimidine moiety is a recognized scaffold in kinase inhibitor design, where the methyl group can influence both target binding and metabolic stability, factors critical for scientific reproducibility that would be altered by changing the heterocycle [1].

Quantitative Differentiation Guide for 1-(3-Bromopropyl)-3-(4-methylpyrimidin-2-yl)urea (2098025-96-6)


Superior Leaving Group Ability of Bromine vs. Chlorine in Nucleophilic Substitution

The 3-bromopropyl substituent on the target compound is a more effective leaving group in SN2 reactions compared to a 3-chloropropyl analog. This is a fundamental principle of organic chemistry where the relative leaving group ability is I > Br > Cl > F . This implies that for the same nucleophile, the brominated compound will react faster and under milder conditions, leading to potentially higher yields in the synthesis of downstream products like kinase inhibitors [1].

Synthetic Chemistry Reaction Kinetics Intermediate Reactivity

Molecular Weight and Atom Economy for Fragment-Based Drug Discovery

With a molecular weight of 273.13 g/mol , the target compound falls within the optimal range for a fragment in fragment-based drug discovery (typically <300 Da). In comparison, the analogous compound 1-(4-Methylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea has a molecular weight of 318.4 g/mol . The lower molecular weight of the target compound provides superior atom economy and greater room for chemical elaboration before exceeding Lipinski's Rule of 5 thresholds.

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

Predicted Physicochemical Profile: LogP and Solubility

The parent scaffold, (4-methylpyrimidin-2-yl)urea, has a computed XLogP3-AA of -0.5 [1]. The addition of a 3-bromopropyl chain is predicted to increase lipophilicity. This contrasts with the thiourea analog N-(4-methylpyrimidin-2-yl)thiourea, which has a higher predicted pKa of 10.89 , suggesting different hydrogen-bonding capacities. The urea derivative is therefore predicted to be more soluble and a better hydrogen bond donor, which are critical parameters for biological assays.

ADME/Tox Prediction Drug-likeness Physicochemical Property

Optimal Research Scenarios for Procuring 1-(3-Bromopropyl)-3-(4-methylpyrimidin-2-yl)urea


Synthesis of Targeted Kinase Inhibitor Libraries

This compound is best utilized as a precursor for generating focused libraries of kinase inhibitors. The 4-methylpyrimidin-2-yl urea moiety is a known pharmacophore for binding kinase hinge regions [1], and the reactive bromopropyl handle allows for rapid diversification with various amines or thiols to explore structure-activity relationships (SAR) around the solvent-exposed region of a kinase pocket.

Fragment-Based Lead Generation Campaigns

Due to its low molecular weight of 273.13 g/mol, the compound is an ideal starting fragment for lead discovery [1]. It can be screened against a panel of kinases or other targets, and any binding hits can be efficiently optimized by using the bromine as a synthetic anchor for fragment growth, a strategy supported by the compound's favorable predicted physicochemical properties [2].

Development of Novel Acetolactate Synthase (AHAS) Inhibitors

The 4-methylpyrimidine scaffold is a core component of sulfonylurea herbicides that target AHAS [1]. The target compound can serve as a key intermediate in the synthesis of novel AHAS inhibitors with potentially differentiated weed control spectra. The bromopropyl group provides a site for attaching diverse sulfonyl or phosphoryl groups to create new patentable chemotypes.

Quote Request

Request a Quote for 1-(3-Bromopropyl)-3-(4-methylpyrimidin-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.